![molecular formula C11H15NO4 B1275911 2-Amino-4,5-diethoxybenzoic acid CAS No. 20197-72-2](/img/structure/B1275911.png)
2-Amino-4,5-diethoxybenzoic acid
Overview
Description
2-Amino-4,5-diethoxybenzoic acid is a compound with the CAS Number: 20197-72-2. It has a molecular weight of 225.24 .
Molecular Structure Analysis
The InChI code for 2-Amino-4,5-diethoxybenzoic acid is1S/C11H15NO4/c1-3-15-9-5-7 (11 (13)14)8 (12)6-10 (9)16-4-2/h5-6H,3-4,12H2,1-2H3, (H,13,14)
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving 2-Amino-4,5-diethoxybenzoic acid are not available, it’s known that similar compounds can react with diazonium salts to produce a colored product . They may also be used in Suzuki coupling reactions .Physical And Chemical Properties Analysis
2-Amino-4,5-diethoxybenzoic acid is a solid at room temperature . It has a melting point of 135-136°C . It’s important to note that these properties can vary depending on the purity of the compound and other factors.Scientific Research Applications
Analytical Chemistry
In analytical chemistry, derivatives of 2-Amino-4,5-diethoxybenzoic acid might be used as standards or reagents. Due to its well-defined structure and properties, it can help in the calibration of instruments or as a reactant in chemical assays to quantify or identify other substances.
Each of these applications demonstrates the versatility and importance of 2-Amino-4,5-diethoxybenzoic acid in scientific research and industrial applications. Its role as an intermediate in various chemical reactions makes it a compound of significant interest across multiple fields .
Safety And Hazards
properties
IUPAC Name |
2-amino-4,5-diethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEWHLXSXBEBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406268 | |
Record name | 2-amino-4,5-diethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-diethoxybenzoic acid | |
CAS RN |
20197-72-2 | |
Record name | 2-amino-4,5-diethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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